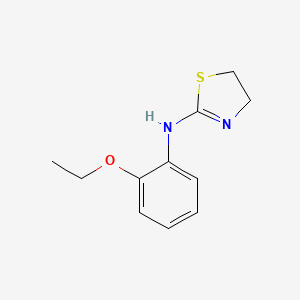

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with an ethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with a thioamide under acidic or basic conditions. One common method includes the cyclization of 2-ethoxyaniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the same cyclization reaction but optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole structures can exhibit activity against a range of bacteria and fungi. For instance, thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

Studies have indicated that thiazole-based compounds can act as anti-inflammatory agents. The structure of this compound may facilitate interactions with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs . Molecular docking studies suggest that these compounds can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented. This compound has been evaluated for its potential to inhibit cancer cell proliferation. Preliminary studies show that it may interact with specific targets in cancer cells, leading to apoptosis (programmed cell death) and reduced tumor growth .

Pesticidal Activity

Research into the pesticidal properties of thiazole derivatives has revealed their potential as agrochemicals. Compounds like this compound may serve as effective fungicides and insecticides due to their ability to disrupt biological processes in pests and pathogens affecting crops .

Polymer Synthesis

This compound can be utilized in the synthesis of polymers with specialized properties. Its unique chemical structure allows for incorporation into polymer matrices that require enhanced thermal stability or specific chemical reactivity .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

- N-(2-ethoxyphenyl)-2-methoxybenzamide

- 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride

- (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one

Uniqueness: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific thiazole ring structure, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for a wide range of applications in research and industry .

Actividad Biológica

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound that falls under the category of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antioxidant potential, and other pharmacological effects.

- Molecular Formula : C_{12}H_{14}N_2OS

- Molecular Weight : 222.31 g/mol

- Structure : The compound features a thiazole ring which is known for conferring various biological activities.

Anticancer Activity

Thiazole derivatives are widely studied for their anticancer properties. Research indicates that compounds with a thiazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In a study evaluating a series of thiazole derivatives, compounds similar to this compound demonstrated potent activity against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures showed IC50 values ranging from 1.11 to 2.21 µg/mL against these cell lines .

- Mechanism of Action :

Antioxidant Activity

Thiazole derivatives have also been recognized for their antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative stress.

Research Findings

A study highlighted the antioxidant potential of various thiazole derivatives, which demonstrated effective scavenging activities against free radicals. This property is critical in mitigating oxidative damage in biological systems .

Other Biological Activities

In addition to anticancer and antioxidant effects, this compound may exhibit other pharmacological activities:

- Antimicrobial Activity :

- Enzyme Inhibition :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-14-10-6-4-3-5-9(10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZMYQWDZMERPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.